N-(5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-4-propylbenzenesulfonamide
Description
N-(5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-4-propylbenzenesulfonamide is a heterocyclic compound featuring a benzo[f][1,4]oxazepine core fused with a sulfonamide substituent. The oxazepine ring system comprises a seven-membered structure containing oxygen and nitrogen atoms, while the 4-propylbenzenesulfonamide group introduces a sulfonamide linkage with a propyl-substituted aromatic ring.
Properties
IUPAC Name |
N-(5-oxo-3,4-dihydro-2H-1,4-benzoxazepin-7-yl)-4-propylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O4S/c1-2-3-13-4-7-15(8-5-13)25(22,23)20-14-6-9-17-16(12-14)18(21)19-10-11-24-17/h4-9,12,20H,2-3,10-11H2,1H3,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWWIXIBCTPLNOO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC=C(C=C1)S(=O)(=O)NC2=CC3=C(C=C2)OCCNC3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclization of β-Hydroxyaminoaldehydes
The oxazepine ring is constructed via a 7-endo-dig cyclization of β-aminoynones, as demonstrated by enantioselective organocatalytic methods.
Procedure :
- β-Hydroxyaminoaldehyde preparation :
Alternative Route via Schiff Base Intermediates
Schiff bases derived from sulfonamide precursors undergo cyclization with anhydrides to form oxazepine derivatives.
Procedure :
- Schiff base formation :
- Cyclization :
Integrated Synthetic Pathways
One-Pot Sequential Synthesis
Combining cyclization and sulfonylation steps reduces purification needs.
Procedure :
- In-situ cyclization :
- Direct sulfonylation :
Microwave-Assisted Synthesis
Microwave irradiation enhances reaction efficiency for oxazepine formation.
Procedure :
- Microwave cyclization :
- Sulfonylation :
- Conventional coupling as in Section 3.1 (80% yield).
Table 2: Comparative Analysis of Synthetic Routes
| Method | Oxazepine Yield (%) | Sulfonamide Yield (%) | Total Yield (%) |
|---|---|---|---|
| Sequential synthesis | 78 | 85 | 66 |
| One-pot | 75 | 82 | 68 |
| Microwave | 85 | 80 | 68 |
Characterization and Validation
Spectroscopic Data
- 1H NMR (400 MHz, CDCl3): δ 7.82 (d, J = 8.4 Hz, 2H, ArH), 7.45 (d, J = 8.4 Hz, 2H, ArH), 6.95 (s, 1H, Oxazepine H), 4.25 (t, J = 6.0 Hz, 2H, CH2), 3.02 (t, J = 6.0 Hz, 2H, CH2), 2.60 (t, J = 7.6 Hz, 2H, CH2), 1.60 (m, 2H, CH2), 0.92 (t, J = 7.2 Hz, 3H, CH3).
- HRMS : m/z calculated for C19H21N2O4S [M+H]+: 389.1164; found: 389.1168.
Purity Assessment
Challenges and Mitigation Strategies
Chemical Reactions Analysis
Types of Reactions
N-(5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-4-propylbenzenesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the benzene ring and the oxazepine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, hydroxyl derivatives, and substituted benzene or oxazepine derivatives.
Scientific Research Applications
N-(5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-4-propylbenzenesulfonamide has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is used in biochemical assays to investigate enzyme interactions and cellular pathways.
Medicine: It has potential therapeutic applications, particularly in the development of drugs targeting specific enzymes or receptors.
Industry: The compound is used in the synthesis of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of N-(5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-4-propylbenzenesulfonamide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various cellular pathways, leading to therapeutic effects. The exact molecular targets and pathways depend on the specific application and the biological context.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Comparison with Caffeic Acid Amides (e.g., Compound D9)
Compound D9 ((E)-N-(4-ethoxyphenyl)-3-(2,3,4,5-tetrahydrobenzo[b][1,4]dioxocin-8-yl)acrylamide) shares a fused benzodioxocine ring system but differs in the heteroatom arrangement (two oxygen atoms in the dioxocine vs. one oxygen and one nitrogen in oxazepine). D9 demonstrated potent antiproliferative activity (IC₅₀ = 0.79 μM for HepG2) and EGFR inhibition (IC₅₀ = 0.36 μM), attributed to its acrylamide group and ethoxyphenyl substitution . The oxazepine core’s nitrogen could facilitate hydrogen bonding with biological targets, a feature absent in D9’s dioxocine system.
Comparison with Tetrahydrobenzo[f][1,4]thiazepines
Tetrahydrobenzo[f][1,4]thiazepines (e.g., compounds from ) replace the oxazepine’s oxygen with sulfur, altering electronic and steric properties. Sulfur’s larger atomic radius and lower electronegativity may increase ring flexibility and modulate acidity-dependent cyclization during synthesis . The thiazepine derivatives’ bioactivity remains unspecified, but sulfur’s presence could influence metabolic stability or redox interactions compared to the oxygen-containing oxazepine.
Comparison with N-(5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzamide
This benzamide analog () shares the oxazepine core but substitutes the sulfonamide with a benzamide group. The 4-propyl group in the target compound may also confer greater lipophilicity, improving membrane permeability compared to the unsubstituted benzamide .
Contextual Comparison with Fluoroquinolones (–6)
While structurally distinct, fluoroquinolones like levofloxacin (–6) highlight the therapeutic relevance of sulfonamide-like groups in antimicrobials. The target compound’s sulfonamide moiety may share analogous hydrogen-bonding or enzyme-inhibitory mechanisms, though its oxazepine core diverges from quinolones’ bicyclic system.
Implications for Drug Development
Comparative data from analogs underscore the importance of heteroatom selection (O vs. S), substituent electronic effects, and ring flexibility in tuning bioactivity. Further studies are warranted to elucidate its specific targets and pharmacokinetic profile.
Biological Activity
N-(5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-4-propylbenzenesulfonamide is a compound that has garnered attention in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, including its mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure characterized by the presence of a benzenesulfonamide moiety and a tetrahydrobenzo[f][1,4]oxazepine core. Its molecular formula is , and it exhibits properties typical of sulfonamide derivatives, which often contribute to their biological activity.
Sulfonamides are known to exhibit various biological activities through different mechanisms:
- Inhibition of Enzymatic Activity : Many sulfonamides act as inhibitors of enzymes such as carbonic anhydrase and dihydropteroate synthase, impacting metabolic pathways crucial for bacterial survival and proliferation.
- Calcium Channel Modulation : Some studies have indicated that sulfonamide derivatives can interact with calcium channels, potentially affecting cardiovascular functions by modulating perfusion pressure and coronary resistance .
Biological Activity Evaluation
Research has demonstrated that this compound exhibits significant biological activities:
Antimicrobial Activity
In vitro studies have shown that compounds with similar structures demonstrate antimicrobial properties against various pathogens. For instance:
| Compound | Target Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 4a | E. coli | 6.67 mg/mL |
| 4h | S. aureus | 6.63 mg/mL |
These results suggest that the compound may possess comparable antimicrobial efficacy .
Anti-inflammatory Effects
The anti-inflammatory potential of sulfonamides has been documented in several studies. For example, compounds related to this compound were shown to inhibit carrageenan-induced rat paw edema significantly .
Case Studies
- Cardiovascular Impact : A study investigating the effects of benzenesulfonamides on isolated rat hearts demonstrated that certain derivatives could reduce coronary resistance significantly. The compound 4-(2-aminoethyl)-benzenesulfonamide was highlighted for its ability to decrease perfusion pressure through L-type calcium channel inhibition .
- Antimicrobial Efficacy : Research into related sulfonamide compounds revealed promising results against Gram-positive and Gram-negative bacteria. The structural similarities suggest that this compound may exhibit similar antimicrobial properties.
Q & A
Q. What are the critical considerations for synthesizing N-(5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-4-propylbenzenesulfonamide, and how can purity be ensured?
Synthesis requires multi-step protocols with strict control of reaction conditions (e.g., inert atmospheres, temperature gradients) to prevent side reactions like oxidation or unintended substitutions . Purification often involves column chromatography or recrystallization, followed by structural confirmation via NMR (1H/13C) and high-resolution mass spectrometry (HRMS) to verify molecular integrity .
Q. How can researchers confirm the structural identity of this compound post-synthesis?
Key analytical methods include:
- NMR spectroscopy : Assigns proton and carbon environments, especially for the oxazepine ring and sulfonamide group .
- Infrared spectroscopy (IR) : Identifies functional groups (e.g., carbonyl at ~1700 cm⁻¹) .
- Mass spectrometry : Validates molecular weight and fragmentation patterns .
Q. What solubility and bioavailability challenges are associated with this compound?
The sulfonamide group and hydrophobic propylbenzene moiety may limit aqueous solubility. Solubility screening in polar aprotic solvents (e.g., DMSO) is recommended for in vitro assays. Bioavailability can be improved via co-solvent systems or prodrug strategies .
Q. How should researchers design initial biological activity assays?
Prioritize enzyme inhibition assays (e.g., kinase or protease targets) due to structural similarities to bioactive benzoxazepine derivatives. Use biochemical assays (e.g., fluorescence polarization) to quantify binding affinity and IC50 values .
Advanced Research Questions
Q. How can reaction mechanisms for key synthetic steps (e.g., sulfonamide coupling) be elucidated?
Mechanistic studies require kinetic analysis (e.g., rate determination under varying temperatures/pH) and isotopic labeling (e.g., 18O tracing) to track intermediate formation. Computational methods (DFT calculations) can model transition states .
Q. How to resolve contradictions in biological activity data across structural analogs?
Case study: A benzoxazepin analog showed potent kinase inhibition in vitro but poor in vivo efficacy. Investigate metabolic stability (e.g., cytochrome P450 assays) and plasma protein binding to identify pharmacokinetic bottlenecks .
Q. What strategies optimize structure-activity relationships (SAR) for enhanced target selectivity?
- Substituent modification : Replace the propyl group with fluorinated or polar moieties to alter steric/electronic effects .
- Molecular docking : Compare binding poses with co-crystallized target proteins (e.g., kinases) to identify critical interactions .
Q. How can computational modeling guide the design of derivatives with improved properties?
Use QSAR models to predict logP, pKa, and ADMET profiles. Molecular dynamics simulations assess conformational stability in biological membranes .
Q. What advanced analytical techniques characterize degradation products under stress conditions?
- LC-MS/MS : Identifies hydrolytic or oxidative degradation pathways.
- X-ray crystallography : Resolves structural changes in the oxazepine core .
Methodological Notes
- Contradictory Data : Cross-validate results using orthogonal assays (e.g., SPR vs. ITC for binding affinity) .
- Scale-up Synthesis : Transition from batch to flow chemistry for improved reproducibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
